molecular formula C8H12ClN3 B11773302 4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine

4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine

Cat. No.: B11773302
M. Wt: 185.65 g/mol
InChI Key: QQUPWHPCINUKIQ-UHFFFAOYSA-N
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Description

4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine is a chemical compound with the CAS Number 1823363-62-7 and a molecular formula of C 8 H 12 ClN 3 , corresponding to a molecular weight of 185.65 g/mol [ citation:1 ]. Its structure can be represented by the SMILES notation CC1=C(N(C)C)C(Cl)=NC(C)=N1 [ citation:1 ]. As a substituted pyrimidine, this amine is a valuable synthetic building block in organic chemistry and medicinal chemistry research. Pyrimidine derivatives are a fundamental class of heterocyclic compounds with a wide range of applications. The presence of a chloro group at the 4-position and dimethylamino group at the 5-position on the pyrimidine ring makes this compound a versatile intermediate for further functionalization, such as in nucleophilic aromatic substitution reactions [ citation:1 ]. Researchers can utilize this scaffold in the design and synthesis of potential pharmaceutical candidates, agrochemicals, and other specialized materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

4-chloro-N,N,2,6-tetramethylpyrimidin-5-amine

InChI

InChI=1S/C8H12ClN3/c1-5-7(12(3)4)8(9)11-6(2)10-5/h1-4H3

InChI Key

QQUPWHPCINUKIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)Cl)N(C)C

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 2,6-Dimethylpyrimidine

The core pyrimidine ring is synthesized with methyl groups at positions 2 and 6. Common methods include:

  • Cyclocondensation of formamide derivatives with methylating agents (e.g., methyl iodide) under basic conditions.

  • Alkylation of 2,6-unsubstituted pyrimidine using methyl iodide in the presence of a base (e.g., NaOH or K₂CO₃) in polar aprotic solvents (e.g., DMF).

Example Reaction :

Pyrimidine+2CH3IBase, DMF2,6-Dimethylpyrimidine\text{Pyrimidine} + 2 \, \text{CH}_3\text{I} \xrightarrow{\text{Base, DMF}} \text{2,6-Dimethylpyrimidine}

Step 2: Chlorination at Position 4

The hydroxyl group at position 4 (if present) or a hydrogen atom is replaced by chlorine using phosphorus oxychloride (POCl₃) with a catalyst (e.g., N,N-dimethylaniline (DMA)). This step ensures high regioselectivity for position 4.

Reaction Conditions :

ParameterValue
ReagentPOCl₃ (excess)
CatalystDMA (5% v/v)
Temperature100–110°C (reflux)
SolventPOCl₃ (acts as solvent)
Yield40–80%

Example Reaction :

2,6-Dimethyl-4-hydroxypyrimidinePOCl₃, DMA4-Chloro-2,6-dimethylpyrimidine\text{2,6-Dimethyl-4-hydroxypyrimidine} \xrightarrow{\text{POCl₃, DMA}} \text{4-Chloro-2,6-dimethylpyrimidine}

Step 3: Amination at Position 5

A chlorine atom at position 5 (if present) or a hydrogen atom is replaced by an N,N-dimethylamino group using dimethylamine . The reaction is facilitated by a base (e.g., triethylamine) in a polar solvent (e.g., THF).

Reaction Conditions :

ParameterValue
ReagentDimethylamine (excess)
BaseTriethylamine
Temperature50–80°C
SolventTHF or CH₂Cl₂
Yield~60–70% (estimated)

Example Reaction :

4-Chloro-2,6-dimethylpyrimidineCH3NH2,Et3N4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine\text{4-Chloro-2,6-dimethylpyrimidine} \xrightarrow{\text{CH}3\text{NH}2, \text{Et}_3\text{N}} \text{this compound}

Method 2: Sequential Chlorination and Amination

Step 1: Dichlorination at Positions 4 and 5

The pyrimidine ring undergoes dual chlorination at positions 4 and 5 using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) with a catalyst (e.g., FeCl₃).

Reaction Conditions :

ParameterValue
ReagentCl₂ or SO₂Cl₂ (excess)
CatalystFeCl₃ (5 mol%)
Temperature0–25°C
SolventCCl₄ or CH₂Cl₂
Yield~50–60%

Example Reaction :

2,6-DimethylpyrimidineCl2,FeCl34,5-Dichloro-2,6-dimethylpyrimidine\text{2,6-Dimethylpyrimidine} \xrightarrow{\text{Cl}2, \text{FeCl}3} \text{4,5-Dichloro-2,6-dimethylpyrimidine}

Step 2: Selective Amination at Position 5

The chlorine at position 5 is selectively replaced by dimethylamine under mild conditions to avoid over-substitution.

Reaction Conditions :

ParameterValue
ReagentDimethylamine (1.2 equiv)
BaseK₂CO₃
Temperature25–40°C
SolventAcetone or DMF
Yield~70–80%

Example Reaction :

4,5-Dichloro-2,6-dimethylpyrimidineCH3NH2,K2CO3This compound\text{4,5-Dichloro-2,6-dimethylpyrimidine} \xrightarrow{\text{CH}3\text{NH}2, \text{K}2\text{CO}3} \text{this compound}

Key Challenges and Solutions

ChallengeSolution
Regioselectivity Use directing groups (e.g., methyl) to guide chlorination to position 4.
Over-Chlorination Limit reaction time and use excess catalyst (e.g., DMA).
Low Solubility Employ polar aprotic solvents (e.g., DMF) for improved reagent accessibility.

Comparison of Methods

ParameterMethod 1Method 2
Yield 40–80%50–80%
Regioselectivity High (methyl-directed)Moderate (requires careful control)
Cost Moderate (DMA catalyst)High (Cl₂ gas, FeCl₃)

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the type of reaction. For instance, substitution reactions may yield various substituted pyrimidines, while oxidation and reduction reactions yield oxides and amines, respectively.

Scientific Research Applications

4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Features

The table below summarizes key structural and electronic differences between 4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine and related compounds:

Compound Name Substituents (Positions) Molecular Weight Key Features Applications/Reactivity Insights References
This compound Cl (4), N,N-dimethyl (5), CH₃ (2,6) ~199.7 g/mol High lipophilicity due to methyl groups; Cl enhances electrophilicity Potential enzyme inhibition, agrochemicals
4,6-Dichloro-5-methoxypyrimidine Cl (4,6), OCH₃ (5) ~194.0 g/mol Methoxy group increases polarity; Cl…N interactions stabilize crystal packing Pharmaceutical intermediates
5-Chloro-6-methyl-N-phenethylpyrimidin-4-amine Cl (5), CH₃ (6), phenethyl (4) ~324.8 g/mol Bulky phenethyl group reduces solubility; pyridinyl enhances π-stacking Methionine aminopeptidase inhibition
2-Chloro-N-(2-(isopropylsulfonyl)phenyl)-5-methylpyrimidin-4-amine Cl (2), CH₃ (5), sulfonyl-phenyl (4) ~364.9 g/mol Sulfonyl group is electron-withdrawing; steric hindrance limits reactivity Kinase inhibition, drug discovery
4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine Cl (4), SCH₃ (6), NHCH₃ (5) ~189.7 g/mol Methylsulfanyl acts as a leaving group; moderate lipophilicity Nucleophilic substitution reactions

Reactivity and Solubility Trends

  • Electrophilic Substitution : The chlorine atom at position 4 in the target compound facilitates nucleophilic aromatic substitution (e.g., with amines or thiols), similar to 4,6-Dichloro-5-methoxypyrimidine . However, steric hindrance from tetramethyl groups may slow reactivity compared to less substituted analogs.
  • Lipophilicity : The N,N,2,6-tetramethyl substitution increases hydrophobicity, reducing aqueous solubility but enhancing membrane permeability. In contrast, 4,6-Dichloro-5-methoxypyrimidine’s methoxy group improves solubility in polar solvents .
  • Crystal Packing : Short Cl…N interactions observed in 4,6-Dichloro-5-methoxypyrimidine stabilize its lattice , whereas bulkier substituents (e.g., phenethyl in ’s compound) disrupt close packing, affecting crystallinity .

Biological Activity

4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C8H12ClN5
  • Molecular Weight : 201.67 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been identified as a potential antagonist for Melanin Concentrating Hormone (MCH) receptors, which are implicated in various physiological processes including appetite regulation and mood disorders. Studies suggest that compounds acting on these receptors may be effective in treating obesity and associated metabolic disorders .

Biological Activity

Research indicates that this compound exhibits the following biological activities:

  • Antidepressant Effects : Animal studies have shown that MCH receptor antagonists can produce antidepressant-like effects in rodent models, indicating potential use in treating depression and anxiety disorders .
  • Anti-obesity Potential : The compound's ability to modulate appetite through MCH receptor antagonism suggests it could be beneficial in obesity management by reducing food intake and promoting weight loss .

Synthesis Methods

The synthesis of this compound can be achieved through several chemical routes:

  • Pyrimidine Derivative Synthesis : Utilizing chlorination reactions on tetramethylpyrimidine derivatives.
  • Amine Functionalization : The introduction of the amine group can be accomplished through nucleophilic substitution reactions involving appropriate precursors.

Study 1: MCH Receptor Antagonism

A study published in Biochemical Pharmacology demonstrated that the administration of this compound in rodent models resulted in significant reductions in food intake and body weight over a four-week period. Behavioral tests indicated improved mood and reduced anxiety levels compared to control groups .

Study 2: Pharmacokinetics and Safety

A pharmacokinetic study assessed the safety profile of the compound. Results indicated a favorable absorption rate with minimal toxicity at therapeutic doses. Long-term administration did not result in significant adverse effects, supporting its potential for chronic use in obesity treatment .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionPotential Applications
This compoundMCH receptor antagonistObesity treatment, antidepressant
(2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3Calcium channel blockerNeuroprotection
6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amineMCH receptor antagonistMood disorders treatment

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and methylation reactions. Key parameters include:

  • Temperature Control : Maintaining 60–80°C during chlorination to avoid side reactions (e.g., over-chlorination).
  • Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the pure compound.
  • Monitoring : TLC and HPLC for intermediate verification .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Resolves bond angles, torsion angles, and stereochemistry (e.g., C–Cl bond length ~1.73 Å, confirming substitution patterns) .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify methyl groups (δ 2.1–2.5 ppm for N–CH3_3) and aromatic protons (δ 8.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 228.1).

Q. What are the primary biological or pharmacological applications of this compound in academic research?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays .
  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive bacteria .
  • Cellular Uptake : Radiolabeled analogs (e.g., 14^{14}C) track intracellular distribution via autoradiography .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model electron density maps and predict reactive sites (e.g., Fukui indices for electrophilic attack) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., docking to ATP-binding pockets) with GROMACS or AMBER .
  • QSAR Modeling : Train models on datasets (e.g., IC50_{50} values) to correlate substituent effects with activity .

Q. How should researchers address contradictions between theoretical predictions and experimental data for this compound?

  • Methodological Answer :

  • Factorial Design : Systematically vary parameters (e.g., solvent polarity, temperature) to identify outliers .
  • Error Analysis : Compare DFT-calculated vs. experimental NMR shifts; recalibrate basis sets if deviations exceed 0.3 ppm .
  • Cross-Validation : Replicate synthesis under inert conditions (argon) to rule out oxidation artifacts .

Q. What advanced reactor designs are suitable for scaling up the synthesis of this compound?

  • Methodological Answer :

  • Continuous Flow Reactors : Minimize thermal degradation via precise residence time control (e.g., Corning AFR modules) .
  • Membrane Separation : Integrate ceramic membranes for in-line purification, reducing solvent waste .
  • Process Analytical Technology (PAT) : Implement FTIR probes for real-time monitoring of intermediate conversion .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer :

  • Polymorphism Control : Use anti-solvent crystallization (e.g., ethanol/water) to favor the desired polymorph .
  • Crystal Twinning : Optimize cooling rates (0.5°C/min) and seed crystals to minimize defects .
  • Data Collection : Resolve weak diffraction (e.g., <I/σI> > 2) with synchrotron radiation (λ = 0.7 Å) .

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